molecular formula C23H24N6O2 B2616630 N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1291855-93-0

N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2616630
CAS No.: 1291855-93-0
M. Wt: 416.485
InChI Key: KCBHBMARCISVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a potent and ATP-competitive small-molecule inhibitor with high affinity for SRC and JAK2 kinases, exhibiting IC50 values of 0.28 nM and 0.36 nM, respectively source . This compound was developed to target oncogenic signaling pathways and has demonstrated significant efficacy in preclinical models of leukemia and solid tumors source . Its primary research value lies in its ability to potently suppress the JAK/STAT signaling cascade, a pathway critically involved in cell proliferation, survival, and inflammation, and frequently dysregulated in hematological malignancies source . By concurrently inhibiting SRC family kinases, which are implicated in tumor progression, invasion, and metastasis, this dual-targeting agent provides a valuable chemical tool for investigating the crosstalk and compensatory mechanisms within these pivotal signaling networks source . Researchers utilize this compound to explore novel therapeutic strategies for resistant cancers and to elucidate the complex biology of tyrosine kinase-driven diseases.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-4-16-5-7-17(8-6-16)20-13-21-23(31)28(24-15-29(21)26-20)14-22(30)25-18-9-11-19(12-10-18)27(2)3/h5-12,15,20-21,26H,4,13-14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSDUVICMCCNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Molecular Structure

The compound's molecular formula is C25H24N4O2C_{25}H_{24}N_{4}O_{2}, and it features a unique arrangement of functional groups that may contribute to its biological effects. The structural representation can be summarized as follows:

  • Molecular Weight : 424.48 g/mol
  • SMILES Notation : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)N(C)C
  • InChIKey : CPCWDRIXWNZNED-UHFFFAOYSA-N

Predicted Collision Cross Section

The predicted collision cross-section (CCS) values for various adducts of the compound are summarized in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]+445.16928205.2
[M+Na]+467.15122220.9
[M+NH4]+462.19582212.4
[M+K]+483.12516210.1
[M-H]-443.15472212.8

The compound exhibits potential inhibition of various kinases, particularly JAK2/3 and Aurora A/B kinases. These kinases play crucial roles in cell signaling pathways associated with cancer and inflammatory diseases.

Case Studies

  • Inhibition Assays : In a study evaluating the activity of similar pyrazole derivatives, compounds were tested for their ability to inhibit JAK2/3 and Aurora A/B kinases. The results indicated that many derivatives showed IC50 values in the low micromolar range, suggesting significant inhibitory effects .
  • Cell Viability Studies : In vitro studies demonstrated that the compound could reduce cell viability in cancer cell lines, indicating its potential as an anti-cancer agent.

Pharmacological Implications

The biological activity of this compound suggests it may be a candidate for further development in treating diseases characterized by aberrant kinase activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-d][1,2,4]triazin-4-one Derivatives

Compound : N-(4-acetylphenyl)-2-{[4-oxo-2-(thiophen-2-yl)-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide ()

  • Core : Pyrazolo[1,5-d][1,2,4]triazin-4-one.
  • Key Differences: Position 2: Thiophen-2-yl instead of 4-ethylphenyl. The sulfur atom in thiophene may alter π-π stacking or redox properties. Position 7: Sulfanyl group linked to an acetylphenyl-substituted acetamide (vs. dimethylaminophenyl in the target compound).
  • Implications : Thiophene substitution could enhance interactions with cysteine-rich biological targets, while the acetylphenyl group may reduce membrane permeability .

Triazole and Phthalazinone Hybrids

Compound : N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()

  • Core: 1,2,4-Triazole fused with phthalazinone.
  • Key Differences: Triazole vs. Substituents: Dichlorophenyl and phthalazinone groups introduce strong electron-withdrawing effects, increasing lipophilicity.
  • Implications : The dichlorophenyl group may improve binding to hydrophobic pockets, but the reduced conjugation in the triazole core might lower stability in biological environments .

Pyrazole and Thiadiazole Derivatives

Compound : N-{4-[(E)-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazen-1-yl]phenyl}acetamide ()

  • Core : Pyrazole with a diazenyl linker.
  • Key Differences: Diazenyl Group: Introduces azo functionality, which may confer photochemical reactivity or susceptibility to reductive cleavage. Substituents: Lacks the dimethylaminophenyl group, reducing solubility.
  • Implications : The azo bridge could limit metabolic stability compared to the acetamide linkage in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.